
Guanadrel
概要
説明
グアナドレルは、降圧作用で知られる化学化合物です。グアナドレルは、交感神経系における神経インパルス伝達を妨げる、後シナプス性アドレナリン受容体遮断薬に分類されます。 この化合物は、主に細動脈の血管収縮を抑制することにより、高血圧の管理に使用されます .
準備方法
合成ルートと反応条件
グアナドレルは、アンモニアまたはアンモニア誘導体をS-メチルイソチオウロニウム塩と反応させることによって合成できます。 このプロセスは通常、メタンチオールを副生成物とする、グアニジン誘導体の形成を伴います . 反応条件は、目的の生成物が得られるように、制御された温度と特定の溶媒の使用を必要とする場合が多いです。
工業生産方法
工業現場では、グアナドレルは硫酸塩の形で生産されています。生産プロセスは、水、メタノール、特定の塩を含む移動相混合物を調製することから始まります。 その後、化合物はクロマトグラフィー技術を使用して精製され、高純度と一貫性が確保されます .
化学反応の分析
反応の種類
グアナドレルは、以下を含むいくつかの種類の化学反応を起こします。
酸化: グアナドレルは、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。
還元: この化合物は還元することもできますが、実際にはそれほど一般的ではありません。
一般的な試薬と条件
グアナドレルを含む反応で使用される一般的な試薬には、過酸化水素などの酸化剤や、水素化ホウ素ナトリウムなどの還元剤があります。 反応条件は通常、目的の生成物が形成されるように、制御された温度とpHレベルを伴います .
形成される主な生成物
グアナドレルの反応から形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 例えば、酸化反応ではさまざまな酸化された誘導体が得られ、置換反応ではさまざまな置換されたグアナドレル化合物が得られます .
科学研究への応用
グアナドレルには、以下を含むいくつかの科学研究への応用があります。
化学: アドレナリン受容体遮断薬の作用機序とその他の化学物質との相互作用を研究するためのモデル化合物として使用されています。
生物学: グアナドレルは、生物学的研究において、アドレナリン受容体遮断薬が細胞プロセスや神経伝達物質の放出に与える影響を調査するために使用されています。
医学: 医学におけるグアナドレルの主な用途は、高血圧の治療です。 .
産業: 産業研究では、グアナドレルは、新しい降圧薬を開発し、アドレナリン受容体遮断薬の薬物動態と薬力学を研究するために使用されています.
科学的研究の応用
Hypertension Management
Guanadrel is primarily used for treating hypertension, especially in patients who have not responded adequately to other antihypertensive medications. It has been shown to be effective across varying degrees of hypertension:
- Mild to Moderate Hypertension : Studies indicate that this compound can serve as an alternative to methyldopa and guanethidine for patients experiencing mild to moderately severe hypertension .
- Resistant Hypertension : In cases where patients are resistant to other antihypertensive therapies, this compound has demonstrated an acceptable benefit-to-risk ratio when administered at low doses (10-30 mg/day) .
Safety Profile
The safety profile of this compound is notable; it typically causes fewer central nervous system side effects compared to methyldopa and less orthostatic hypotension than guanethidine. Adverse effects are infrequent, particularly at lower doses . The drug's rapid onset and half-life (approximately 10 hours) allow for effective dose titration, making it suitable for outpatient management of hypertension .
Comparative Efficacy
This compound has been compared with other antihypertensive agents in various studies:
Case Studies
Several clinical trials and case studies have highlighted the efficacy and safety of this compound:
- Trial on Essential Hypertension : In a study involving 20 patients with essential hypertension resistant to other treatments, this compound at low doses resulted in satisfactory blood pressure control without significant adverse effects over a treatment period of up to 12 weeks .
- Long-term Efficacy Study : A two-year study involving 547 hypertensive patients receiving diuretics showed that the addition of this compound effectively reduced blood pressure levels comparable to methyldopa while maintaining a better safety profile .
作用機序
グアナドレルは、後シナプス性アドレナリン受容体遮断薬として作用することにより、その効果を発揮します。グアナドレルは、ノルエピネフリンポンプを介して交感神経ニューロンに取り込まれ、神経終末に貯蔵されます。グアナドレルは、貯蔵部位からノルエピネフリンをゆっくりと置換し、神経刺激に対するノルエピネフリンの放出を阻害します。 神経伝達物質の放出の減少により、細動脈の血管収縮が抑制され、その結果、血圧が低下します .
類似化合物との比較
類似化合物
独自性
グアナドレルの独自性は、類似の化合物と比較して、作用開始が速く、半減期が短いことです。これにより、より迅速な投与量の滴定が可能になり、高血圧の管理が容易になります。 さらに、グアナドレルの末梢作用により、中枢神経系副作用が少なくなり、他の降圧薬で副作用を経験した患者にとって適切な代替手段となります .
生物活性
Guanadrel, a synthetic compound classified as an adrenergic neuron inhibitor, is primarily utilized in the management of hypertension. Its mechanism of action and biological activity have been the subject of various studies, highlighting its efficacy, safety profile, and pharmacokinetic properties.
This compound operates by inhibiting adrenergic neurons, which leads to the displacement of norepinephrine from storage sites in nerve endings. This inhibition results in reduced release of norepinephrine during sympathetic stimulation, thereby decreasing arteriolar vasoconstriction. The outcome is a relaxation of blood vessels, facilitating easier blood flow and consequently lowering blood pressure .
Pharmacokinetics
- Absorption : this compound is administered orally and demonstrates a rapid onset of action.
- Half-life : Approximately 10 hours, allowing for twice-daily dosing.
- Dosage : Effective dosages typically range from 10 mg to 60 mg per day, with lower doses associated with fewer adverse effects .
Efficacy in Hypertension Management
This compound has been evaluated in multiple clinical trials for its effectiveness in treating hypertension. A notable study involved 199 outpatients with varying degrees of hypertension, where this compound was found to be effective across all levels. The drug's rapid onset and minimal side effects compared to traditional agents like guanethidine make it a valuable option for patients resistant to other therapies .
Table 1: Clinical Efficacy of this compound
Study Reference | Patient Population | Dosage Range (mg/d) | Response Rate (%) | Side Effects Observed |
---|---|---|---|---|
20 patients | 10-30 | 80 | None | |
199 patients | Variable | Effective across all levels | Minimal | |
Various | 10-60 | High | Low incidence |
Safety Profile
The safety profile of this compound is generally favorable. In studies, low doses (10-30 mg/d) resulted in minimal adverse effects. However, higher doses (30-60 mg/d) were associated with some adverse reactions in a subset of patients. Common side effects include dizziness and gastrointestinal disturbances, but serious complications are rare .
Case Studies
-
Case Study on Low-Dose Efficacy :
A trial focusing on patients resistant to standard antihypertensive treatments found that low-dose this compound (10-20 mg/d) effectively reduced diastolic blood pressure without significant side effects over a treatment period of up to 12 weeks . -
Comparative Study :
In a comparative analysis with methyldopa and guanethidine, this compound demonstrated comparable efficacy but with a significantly lower incidence of central nervous system side effects and orthostatic hypotension .
特性
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c11-9(12)13-6-8-7-14-10(15-8)4-2-1-3-5-10/h8H,1-7H2,(H4,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBNRIOWIXYZFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
22195-34-2 (sulfate[2:1]) | |
Record name | Guanadrel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040580594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048533 | |
Record name | Guanadrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Guanadrel | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014371 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.93e+00 g/L | |
Record name | Guanadrel | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014371 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Guanadrel is an adrenergic neuron inhibitor that slowly displaces norepinephrine from its storage in nerve endings. It blocks the release of norepinephrine in response to the sympathetic nerve stimulation, leading to reduced arteriolar vasoconstriction, especially the reflex increase in sympathetic tone that occurs with a change in position. | |
Record name | Guanadrel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00226 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
40580-59-4 | |
Record name | Guanadrel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40580-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanadrel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040580594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanadrel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00226 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Guanadrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GUANADREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/765C9332T4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Guanadrel | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014371 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
213.5-215 | |
Record name | Guanadrel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00226 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Guanadrel?
A1: this compound functions as a postganglionic sympathetic blocking agent. It primarily exerts its antihypertensive effects by interfering with the release of norepinephrine from peripheral sympathetic nerve endings. [, , , ] It also displaces norepinephrine from storage vesicles within these nerve terminals. []
Q2: How does this compound differ from guanethidine in its mechanism of action?
A2: While both this compound and guanethidine are adrenergic neuron-blocking agents, this compound does not deplete intestinal norepinephrine to the same extent as guanethidine. This difference may explain the lower incidence of diarrhea observed with this compound in clinical settings. []
Q3: Does this compound affect central nervous system activity?
A3: Research indicates that this compound does not readily cross the blood-brain barrier. This characteristic likely contributes to its lower incidence of central nervous system side effects, such as drowsiness and fatigue, compared to other antihypertensive agents like methyldopa. [, ]
Q4: What is the absorption profile of this compound?
A4: this compound is well absorbed following oral administration, reaching peak plasma concentrations approximately 1.5 to 2 hours after ingestion. []
Q5: Does renal function impact the elimination of this compound?
A5: Yes, renal function significantly influences this compound elimination. Studies have demonstrated a prolonged terminal elimination half-life in individuals with impaired renal function (creatinine clearance < 30 mL/min/1.73 m2). [] Dosage adjustments may be necessary in patients with renal insufficiency, especially those with creatinine clearance < 50 ml/min. []
Q6: What are the primary clinical applications of this compound?
A6: this compound is primarily indicated for the treatment of mild to moderate hypertension, particularly in cases where diuretics alone fail to adequately control blood pressure. [, ]
Q7: How does the efficacy of this compound compare to other antihypertensive agents?
A7: Clinical trials have demonstrated comparable efficacy between this compound, guanethidine, and methyldopa in managing mild to moderate hypertension. [, ] Notably, this compound exhibits a similar antihypertensive effect to guanethidine but with fewer instances of severe side effects like morning orthostatic faintness and diarrhea. [, ]
Q8: Has this compound demonstrated efficacy in treating conditions other than hypertension?
A8: Research suggests that this compound may offer symptomatic benefits in managing thyrotoxicosis. In a study involving patients with Graves' disease, this compound administration led to a reduction in supine resting pulse rate and improvements in proximal and distal muscle strength. []
Q9: What is the chemical structure of this compound?
A9: this compound sulfate is the sulfate salt of (1,4-dioxaspiro[4.5]dec-2-ylmethyl)guanidine. []
Q10: How does the structure of this compound relate to its pharmacological activity?
A10: The guanidine moiety in this compound is essential for its interaction with adrenergic neurons and its ability to inhibit norepinephrine release. Structural modifications to this moiety can significantly impact its potency and selectivity. []
Q11: What are some potential areas for future research on this compound?
A11: * Further investigation into the long-term effects of this compound therapy is warranted.* Comparative studies with newer antihypertensive agents, such as beta blockers and ACE inhibitors, are needed to better understand this compound's place in the current therapeutic landscape. []* Exploring the potential applications of this compound beyond hypertension and thyrotoxicosis could reveal novel therapeutic uses.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。